
2-(4-Methoxyphenyl)pyrrolidine
Übersicht
Beschreibung
WAY-653005 is a chemical compound known for its role as a kappa opioid receptor antagonist. It has a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol . This compound is primarily used in scientific research to study the effects of kappa opioid receptor antagonism.
Vorbereitungsmethoden
Die synthetischen Routen und Reaktionsbedingungen für WAY-653005 sind in der öffentlichen Literatur nicht weit verbreitet. Es wird typischerweise durch organische Synthesemethoden synthetisiert, die die Bildung der Kernstruktur gefolgt von Modifikationen der funktionellen Gruppe beinhalten. Industrielle Produktionsverfahren würden wahrscheinlich ähnliche Syntheserouten umfassen, jedoch für die Großproduktion optimiert, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
WAY-653005 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 213.70 g/mol
- IUPAC Name : 2-(4-methoxyphenyl)pyrrolidine; hydrochloride
- Canonical SMILES : COC1=CC=C(C=C1)C2CCCN2.Cl
The compound features a pyrrolidine ring attached to a 4-methoxyphenyl group, which contributes to its diverse biological activities and chemical reactivity.
Medicinal Chemistry
This compound is utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the development of drugs targeting neurological disorders and other conditions. Notably, it has been explored for its potential in drug development due to its ability to enhance the efficacy of therapeutic agents through modifications in stereochemistry and pharmacokinetics .
Organic Synthesis
The compound serves as a building block in organic synthesis, facilitating the creation of complex molecules. It is involved in peptide synthesis where its protective Boc group allows for selective reactions, enhancing the efficiency of producing complex peptides . Additionally, it participates in various chemical reactions including:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Reduced derivatives can be synthesized using palladium catalysts.
- Substitution Reactions : Nucleophilic substitution at the methoxy group is feasible with appropriate reagents.
Research indicates that this compound exhibits significant biological activity:
- Anticancer Properties : Studies have shown that this compound demonstrates cytotoxic effects against various human tumor cell lines. For example, it exhibited an IC50 value of 5 µM against HeLa cells and 10 µM against MCF-7 cells.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 5.0 |
MCF-7 (Breast Cancer) | 10.0 |
A549 (Lung Cancer) | 12.0 |
HCT116 (Colon Cancer) | 15.0 |
- Anti-inflammatory Effects : Preliminary findings suggest it may inhibit inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation.
- Neuroprotective Properties : The compound shows promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
Anticancer Studies
A significant study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing notable inhibitory effects across multiple types of cancer.
Neuroprotective Studies
Research has indicated that this compound can protect neuronal cells from oxidative stress, suggesting its utility in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pharmacokinetics
Pharmacokinetic studies suggest that the introduction of the pyrrolidine ring enhances bioavailability and metabolic stability. The compound is typically stored under inert conditions to optimize its therapeutic effects while minimizing toxicity.
Wirkmechanismus
WAY-653005 exerts its effects by binding to the kappa opioid receptor, a type of G protein-coupled receptor. This binding inhibits the receptor’s activity, leading to a reduction in the effects mediated by endogenous kappa opioid peptides. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity, reduction of cyclic adenosine monophosphate levels, and modulation of ion channel activity .
Vergleich Mit ähnlichen Verbindungen
WAY-653005 ist unter den Kappa-Opioid-Rezeptor-Antagonisten aufgrund seiner spezifischen Bindungsaffinität und Selektivität für den Kappa-Opioid-Rezeptor einzigartig. Ähnliche Verbindungen sind:
Nor-Binaltorphimin: Ein weiterer Kappa-Opioid-Rezeptor-Antagonist mit einer anderen chemischen Struktur.
JDTic: Ein selektiver Kappa-Opioid-Rezeptor-Antagonist mit einer längeren Wirkdauer.
LY2456302: Ein Kappa-Opioid-Rezeptor-Antagonist mit potenziellen therapeutischen Anwendungen bei affektiven Störungen.
Biologische Aktivität
2-(4-Methoxyphenyl)pyrrolidine, a compound characterized by its pyrrolidine ring and a 4-methoxyphenyl substituent, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing recent findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H15NO
- Molar Mass : Approximately 177.25 g/mol
- Structural Features : The presence of a methoxy group on the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The exact pathways can vary based on the biological system studied, but notable mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, which can lead to altered metabolic processes.
- Receptor Modulation : It may bind to various receptors, influencing signaling pathways related to pain, inflammation, and cancer progression.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antitumor properties. For instance:
- A study involving pyrrolidine-1-carboxamides showed enhanced cytotoxicity against M-Hela tumor cell lines, with some compounds exhibiting twice the efficacy of tamoxifen in vitro .
- In vivo studies indicated an increased life span in murine models treated with these compounds, suggesting promising anticancer potential .
Antimicrobial Effects
Pyrrolidine derivatives have also been investigated for their antimicrobial properties:
- Research highlighted that certain pyrrolidine compounds effectively suppress bacterial biofilm growth, indicating potential applications in treating infections .
Analgesic and Anti-inflammatory Properties
The analgesic effects of pyrrolidine derivatives have been noted in various studies:
- Compounds containing the pyrrolidine structure have shown promise as analgesics due to their ability to modulate pain pathways .
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBLZPKEGFYHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395996 | |
Record name | 2-(4-methoxyphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74190-66-2 | |
Record name | 2-(4-methoxyphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Methoxyphenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the benzodioxole group in 2-(4-methoxyphenyl)pyrrolidine-based endothelin receptor antagonists, and what happens when this group is modified?
A1: Research indicates that while the benzodioxole group is commonly found in endothelin receptor antagonists like A-127722 [(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid], it is not essential for potent antagonistic activity. [] Replacing the benzodioxole with oxygenated benzenes, like p-anisyl, resulted in compounds with low-nanomolar IC50 values for endothelin receptors. Furthermore, removing the oxygen atoms entirely from the benzodioxole, yielding dihydrobenzofuran analogs, led to even more potent compounds with subnanomolar affinity for the ETA receptor and enhanced selectivity over the ETB receptor. [] This discovery highlights the potential for developing novel, highly potent and selective endothelin receptor antagonists without the benzodioxole moiety.
Q2: How does the structure of this compound derivatives influence their interaction with endothelin receptors?
A2: The specific structure-activity relationships of this compound derivatives and their interactions with endothelin receptors are complex and can be influenced by various substitutions around the pyrrolidine core. For instance, the presence and position of substituents on the pyrrolidine ring, such as acetyloxy groups, can influence the overall conformation of the molecule and potentially impact its binding affinity. [, ] Research suggests that the N-terminus plays a significant role, as modifications in this region significantly impact binding affinity and receptor subtype selectivity. [] Further investigation into the precise structural features that govern the binding interactions and selectivity profiles of these compounds is crucial for designing more potent and selective endothelin receptor antagonists.
Q3: What are the potential therapeutic benefits of combining endothelin A receptor antagonists with other medications, particularly in the context of metabolic syndrome?
A3: Studies suggest that combining endothelin A receptor antagonists, such as ABT-627 (atrasentan), with thiazide diuretics like chlorthalidone might provide enhanced therapeutic benefits in managing metabolic syndrome. [] In a rat model, this combination therapy demonstrated superior blood pressure reduction and kidney protection compared to either drug alone. [] The combined treatment also significantly reduced markers of inflammation and oxidative stress, further supporting its potential in mitigating metabolic syndrome complications. These findings highlight the potential of combination therapies targeting multiple pathways for more effective management of complex metabolic disorders.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.